(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Molecular weight differentiation Stoichiometric calculations Suzuki coupling scale-up

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 1704074-27-0) is a heteroaryl-substituted phenylboronic acid bearing a 3-chloro group and a 4-(2-(pyrrolidin-1-yl)ethoxy) side chain, with a molecular formula of C12H17BClNO3 and a molecular weight of 269.53 g/mol. The compound functions primarily as a Suzuki–Miyaura cross-coupling partner, enabling C–C bond formation between its electron-rich aryl ring and organohalides under palladium catalysis.

Molecular Formula C12H17BClNO3
Molecular Weight 269.53 g/mol
CAS No. 1704074-27-0
Cat. No. B1446191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
CAS1704074-27-0
Molecular FormulaC12H17BClNO3
Molecular Weight269.53 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCCN2CCCC2)Cl)(O)O
InChIInChI=1S/C12H17BClNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2
InChIKeyYBHHYLXQDVJKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 1704074-27-0) — Structural Identity and Core Reactivity Profile for Procurement Decision-Making


(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 1704074-27-0) is a heteroaryl-substituted phenylboronic acid bearing a 3-chloro group and a 4-(2-(pyrrolidin-1-yl)ethoxy) side chain, with a molecular formula of C12H17BClNO3 and a molecular weight of 269.53 g/mol . The compound functions primarily as a Suzuki–Miyaura cross-coupling partner, enabling C–C bond formation between its electron-rich aryl ring and organohalides under palladium catalysis . Its predicted physicochemical properties include a density of 1.28–1.30 g/cm³, a boiling point of 452.4 ± 55.0 °C at 760 mmHg, and a computed boronic acid pKa of 7.62 ± 0.17 . The presence of both the chloro substituent at position 3 and the basic pyrrolidinyl-ethoxy group at position 4 distinguishes it structurally and functionally from simpler phenylboronic acids and from non-halogenated or differently substituted analogs used in medicinal chemistry programs .

Why Unsubstituted or Isomeric Phenylboronic Acids Cannot Replace (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid in AXL-Targeting Medicinal Chemistry Programs


Substituting (3-chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid with a non-halogenated analog such as (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 226396-30-1) or a regioisomeric variant like (3-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 1313761-13-5) is not feasible without altering downstream biological activity. In the AXL kinase inhibitor series disclosed in US10166216, the 3-chloro substituent is a critical determinant of cellular potency: the final triazole compound incorporating the 3-chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl fragment (Compound 59) achieved an AXL enzymatic IC50 of 16 nM and a cellular EC50 of 62 nM, whereas the structurally analogous 3-fluoro variant (Compound 57) exhibited a markedly reduced cellular EC50 of 334 nM — a 5.4-fold loss of potency [1]. Additionally, the predicted boronic acid pKa of the target compound (7.62) is lower than that of the non-chlorinated analog (8.0), implying altered Lewis acidity and potentially different Suzuki coupling kinetics under basic aqueous conditions . These quantitative disparities — spanning target engagement, cellular efficacy, and molecular electronic properties — preclude simple interchange of the boronic acid building block without re-optimizing the entire synthetic route and the associated biological readout.

Quantitative Differentiation Evidence: (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid vs. Closest Structural Analogs


Molecular Weight and Gravimetric Stoichiometry: Chlorine Effect on Reaction Scale-Up Calculations vs. Non-Chlorinated Analog

The target compound possesses a molecular weight of 269.53 g/mol (C12H17BClNO3), which is 34.44 g/mol higher (14.6% increase) than the non-chlorinated analog (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 226396-30-1, MW 235.09 g/mol) [1]. This mass differential directly impacts gravimetric reagent calculations in parallel synthesis arrays: for a 0.1 mmol reaction scale, the target requires 26.95 mg per coupling, versus 23.51 mg for the non-chlorinated analog — a 14.6% larger mass weighing per unit reaction . This difference is non-trivial for automated liquid handlers and solid-dispensing robots used in medicinal chemistry library production, where gravimetric error propagation must be accounted for in stock solution preparation . The presence of the chlorine atom also increases the exact mass of the intact boronic acid by 34.44 Da, yielding a distinct isotopic signature (35Cl/37Cl pattern) that serves as an intrinsic analytical tracer for reaction monitoring via LC-MS .

Molecular weight differentiation Stoichiometric calculations Suzuki coupling scale-up

Predicted Boronic Acid pKa and Lewis Acidity: Implications for Suzuki Coupling Reactivity vs. Non-Chlorinated and Regioisomeric Analogs

The predicted boronic acid pKa of the target compound is 7.62 ± 0.17, which is 0.38 log units lower than the non-chlorinated analog (pKa 8.0 ± 0.16) and 0.37 log units lower than the 3-position regioisomer (3-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, CAS 1313761-13-5, pKa 7.99 ± 0.10) . A lower pKa indicates greater boronic acid acidity, which facilitates the formation of the reactive boronate anion (RB(OH)3−) under the mildly basic aqueous conditions (pH ~9–10, typically Na2CO3 or K3PO4) used in Suzuki–Miyaura cross-coupling . The electron-withdrawing 3-chloro substituent lowers the pKa by stabilizing the anionic boronate form through inductive effect, thereby potentially accelerating the rate-limiting transmetalation step with the palladium catalyst . Non-chlorinated analogs (pKa ~8.0) require slightly higher pH or longer reaction times to achieve equivalent boronate anion concentrations under identical conditions . This 0.4 pKa unit difference corresponds to approximately a 2.5-fold difference in the boronate-to-boronic-acid equilibrium ratio at pH 9.0, a meaningful kinetic advantage for high-throughput parallel synthesis protocols.

pKa differentiation Lewis acidity Suzuki-Miyaura transmetalation rate

AXL Kinase Inhibitor Potency: 3-Chloro vs. 3-Fluoro Substituent Effect on Cellular Activity in a Shared Triazole Scaffold

In the AXL kinase inhibitor patent US10166216, the boronic acid serves as the synthetic entry point for the 4-(2-(pyrrolidin-1-yl)ethoxy)phenyl fragment incorporated into 1,2,4-triazole-3,5-diamine inhibitors. Head-to-head SAR comparison within this series reveals a pronounced halide preference at the 3-position of the phenyl ring. Compound 59, which integrates the 3-chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl fragment, displays an AXL enzymatic IC50 of 16 nM and a cellular EC50 of 62 nM (HeLa cells, AKT phosphorylation assay) [1]. In contrast, Compound 57 — the direct 3-fluoro analog — exhibits a cellular EC50 of 334 nM under identical assay conditions [1][2]. This represents a 5.4-fold reduction in cellular potency attributable solely to the Cl→F substitution. Furthermore, the non-halogenated analog (Compound 60, bearing a 4-(2-(pyrrolidin-1-yl)ethoxy)phenyl group without a 3-halogen) achieves an IC50 of 2 nM but with a different quinazoline core, precluding direct SAR [3]. The chlorine's van der Waals radius (1.75 Å) and unique lipophilicity contribution (πCl = +0.71) relative to fluorine (r = 1.47 Å, πF = +0.14) are consistent with occupancy of a lipophilic sub-pocket in the AXL active site [1].

AXL kinase inhibition Cellular EC50 Halogen SAR Cancer target

Predicted Boiling Point and Thermal Stability: Process Chemistry Distinction vs. Morpholino Analog

The target compound has a predicted boiling point of 452.4 ± 55.0 °C at 760 mmHg, which is 27.4 °C lower than the morpholino analog (3-chloro-4-(2-morpholinoethoxy)phenyl)boronic acid, CAS 1661013-09-7, predicted bp 479.8 ± 55.0 °C . While both are high-boiling solids typically used without distillation, the 27.4 °C lower boiling point of the pyrrolidine-containing compound reflects weaker intermolecular forces (hydrogen-bond acceptor count of 4 vs. 5 for the morpholino analog, due to the morpholine ether oxygen) . This translates to potentially higher vapor pressure at elevated temperatures — the 0-element.com listing reports a flash point of 227.4 ± 31.5 °C for the target compound . In process chemistry scenarios involving solvent-swap distillations or high-temperature amide coupling conditions, the lower boiling point and defined flash point of the pyrrolidine analog provide a quantitative thermal safety boundary distinct from the morpholino variant. Additionally, the basicity of the pyrrolidine ring (pKa ~11.3) versus morpholine (pKa ~8.3) means the target compound will protonate more readily in acidic workup conditions, offering a handle for differential extraction-based purification not available to the morpholino analog [1].

Boiling point differentiation Thermal stability Large-scale synthesis Distillation tolerance

Commercial Purity Tier: ≥98% vs. 95% — Impact on Coupling Stoichiometry and Impurity Profiles in GMP-Adjacent Synthesis

The target compound is commercially available at ≥98% purity from multiple independent suppliers (Beyotime Y076254-500mg at 98%, Macklin C855831 at 98%, Leyan 1586352 at 98%) . In contrast, the non-chlorinated analog (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, CAS 226396-30-1, is typically supplied at 95% purity (AKSci X8217 specification) . This 3-percentage-point purity differential (98% vs. 95%) corresponds to a 2.5-fold lower maximum potential impurity burden (≤2% vs. ≤5%). For a Suzuki coupling carried out at 1.0 equivalent of boronic acid, using the 95% purity non-chlorinated analog introduces up to 5 mol% of unknown impurities into the reaction mixture, which can participate in competing cross-couplings, poison the palladium catalyst, or generate difficult-to-separate byproducts . In medicinal chemistry programs advancing toward GMP-adjacent synthesis or preclinical candidate procurement, the higher purity specification of the target compound reduces the risk of impurity-driven batch failure and simplifies quality control documentation .

Purity tiering GMP synthesis Coupling stoichiometry Procurement specification

Optimal Procurement and Deployment Scenarios for (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid Based on Quantitative Differentiation Evidence


AXL Kinase Inhibitor Medicinal Chemistry: Fragment-Based Lead Optimization Requiring 3-Chloro Substitution

Procurement of this boronic acid is indicated when the synthetic target is a 1,2,4-triazole-3,5-diamine or related heterocyclic AXL inhibitor series where the 3-chloro substituent on the pendant phenyl ring has been identified as an essential potency determinant. As demonstrated by US10166216, the 3-chloro analog (Compound 59) achieves a cellular EC50 of 62 nM against AXL, representing a 5.4-fold improvement over the 3-fluoro analog (334 nM) [1]. The 98% purity specification ensures reliable coupling stoichiometry for parallel synthesis arrays generating 24–96 analogs per campaign . The compound's predicted pKa of 7.62 supports efficient transmetalation under standard Suzuki conditions (Pd(PPh3)4 or Pd(dppf)Cl2, Na2CO3, dioxane/H2O, 80–100 °C), providing robust C–C bond formation with quinazoline, pyridine, and thienopyrimidine halide partners .

Halogen-SAR Library Synthesis: Systematic Exploration of 3-Position Substituent Effects on Kinase Selectivity

The boronic acid serves as a key building block for constructing focused libraries exploring the 3-position halogen SAR (Cl, F, Br, I, CF3, H) on the pendant phenyl ring of kinase inhibitors. The unique 34.44 Da mass increment over the non-halogenated analog provides an intrinsic LC-MS differentiation handle, enabling pooled library deconvolution by exact mass [1]. The predicted lower pKa (7.62 vs. 8.0) of the 3-chloro variant relative to non-halogenated analogs may confer subtly different Suzuki coupling rates under standardized conditions, a factor that must be accounted for when designing equimolar parallel reaction protocols . The compound's commercial availability at 98% purity from multiple vendors (Beyotime, Macklin, Leyan) at ~¥3,842/500mg supports cost-effective library-scale procurement with lot-to-lot consistency .

Pyrrolidine-Containing Bioconjugate and PROTAC Linker Synthesis via Orthogonal Functionalization

The pyrrolidin-1-yl tertiary amine in the 4-ethoxy side chain provides a basic handle (pKa ~11.3) amenable to post-coupling functionalization strategies, including N-oxide formation, quaternization, or acid-base extraction purification. This distinguishes it from the morpholino analog (pKa ~8.3), which lacks the basicity required for selective protonation under mildly acidic conditions [1]. In PROTAC (proteolysis-targeting chimera) or bioconjugate synthesis, the boronic acid can be coupled first via Suzuki–Miyaura reaction to install the aryl scaffold, followed by orthogonal functionalization of the pyrrolidine nitrogen for linker attachment — a synthetic sequence not readily achievable with morpholino or piperazine analogs due to their differing nucleophilicity and basicity profiles [1]. The target compound's flash point of 227.4 °C provides a quantitative thermal safety boundary for solvent-swap and concentration operations during scale-up .

Quote Request

Request a Quote for (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.